Methyl 3-bromo-4-(hydroxymethyl)benzoate
Overview
Description
“Methyl 3-bromo-4-(hydroxymethyl)benzoate” is a chemical compound with the CAS Number: 90326-62-8 and a molecular weight of 245.07 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The linear formula of “this compound” is C9H9BrO3 . The InChI code is 1S/C9H9BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 245.07 . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .Scientific Research Applications
Crystal Structure Analysis
- A study compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, both derivatives of bromo–hydroxy–benzoic acid. They found two-dimensional architectures in both compounds formed primarily by C—H⋯O hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).
Antibacterial Properties
- Research on the marine red alga Rhodomela confervoides identified two bromophenols, including a compound similar to Methyl 3-bromo-4-(hydroxymethyl)benzoate, showing moderate antibacterial activity against several bacterial strains (Xu et al., 2003).
Synthetic Chemistry Applications
- A synthesis method for d-forosamine, a compound useful in carbohydrate chemistry, involved a derivative of this compound (Baer & Hanna, 1981).
- Another study focused on the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in natural product synthesis, starting from methyl 4-bromobenzoate (Lou Hong-xiang, 2012).
Liquid Crystalline and Fluorescence Properties
- Methyl 4-(4-alkoxystyryl)benzoates, related to this compound, were synthesized and exhibited interesting liquid crystalline and fluorescence properties (Muhammad et al., 2016).
Photolysis Studies
- A study on the flash photolysis of methyl benzoate derivatives provided insights into the breakdown rates of certain intermediate compounds (McClelland et al., 1990).
Synthesis Techniques
- Research has been conducted on the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, a compound closely related to this compound (Zha Hui-fang, 2011).
Pharmaceutical Synthesis
- A novel synthetic method for febuxostat, a medication, involves using a key intermediate structurally similar to this compound (W. Yong, 2009).
Safety and Hazards
“Methyl 3-bromo-4-(hydroxymethyl)benzoate” is classified under the GHS07 hazard class. The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Methyl 3-bromo-4-(hydroxymethyl)benzoate is a chemical compound that is often used in organic synthesis It is known to be used in the suzuki–miyaura coupling reaction , which suggests that its targets could be various organic compounds that undergo carbon-carbon bond formation.
Mode of Action
The compound is likely to interact with its targets through a process known as the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where the bromine atom in the compound is replaced by another group, typically an aryl or a vinyl group . The reaction is facilitated by a palladium catalyst and a base .
Biochemical Pathways
Given its use in the suzuki–miyaura coupling, it can be inferred that it plays a role in the formation of carbon-carbon bonds . This is a fundamental process in organic chemistry, leading to the synthesis of a wide range of complex organic compounds.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . The exact molecular and cellular effects would depend on the specific compounds being synthesized.
Properties
IUPAC Name |
methyl 3-bromo-4-(hydroxymethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBYEUICKVHSAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697525 | |
Record name | Methyl 3-bromo-4-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90326-62-8 | |
Record name | Methyl 3-bromo-4-(hydroxymethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90326-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-4-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-bromo-4-(hydroxymethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.